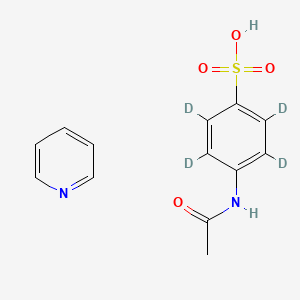![molecular formula C36H12F63O4P B590017 Tris[2-(perfluorodecyl)ethyl] Phosphate CAS No. 106554-16-9](/img/structure/B590017.png)
Tris[2-(perfluorodecyl)ethyl] Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[2-(perfluorodecyl)ethyl] Phosphate is a chemical compound with the molecular formula C36H12F63O4P . It is a main product of BOC Sciences .
Physical And Chemical Properties Analysis
Tris[2-(perfluorodecyl)ethyl] Phosphate has a molecular weight of 1736.35 . Unfortunately, other specific physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
High-Voltage Lithium Ion Batteries Enhancement Tris[2-(perfluorodecyl)ethyl] phosphate and related compounds have been utilized to improve the performance of high-voltage lithium-ion batteries. In particular, tris(2-(thiophen-2-yl) ethyl) phosphate has been designed and synthesized as a functional electrolyte additive. It has been shown to synergistically enhance both electronic and ionic conductivities of the cathode electrolyte interphase, optimizing the performance of lithium-ion batteries with high-voltage LiCoO2 cathodes. This improvement is attributed to the compound's ability to increase the thermal stability of the LiCoO2, deactivating catalytic and oxidative sites, and enhancing interfacial lithium ion conductivities (Liang et al., 2019).
Flame Retardancy in UV-Curable Coatings Compounds similar to tris[2-(perfluorodecyl)ethyl] phosphate, such as tris[2-methacryloyloxy ethyl] phosphate, have been synthesized and applied in the development of flame retardant monomers for UV-curable coating systems. These synthesized monomers were characterized and shown to significantly enhance the flame retardancy of cured films, with improvements dependent on the phosphorous content and the methacrylate groups in the monomer. This application demonstrates the compound's potential in enhancing the safety and performance of materials in various industrial applications (Jang & Jeong, 2008).
Separation and Analysis Techniques Tris[2-(perfluorodecyl)ethyl] phosphate and its analogs have found applications in analytical chemistry as extractants for the separation of specific metal ions from complex mixtures. For example, tris(2-ethylhexyl)phosphate has been proposed as an effective extractant for scandium(III) and yttrium(III) from salicylate media, demonstrating the compound's utility in the precise separation and analysis of these elements (Chhatre & Shinde, 1998). Similarly, it has been used for the analytical separation of titanium(IV), zirconium(IV), and hafnium(IV), highlighting its role in selective separation techniques (Gaudh & Shinde, 1995).
Environmental and Health Studies Research has been conducted to understand the environmental presence and potential health effects of phosphate flame retardants and plasticizers, including compounds similar to tris[2-(perfluorodecyl)ethyl] phosphate. These studies have identified the widespread occurrence of such compounds in indoor environments and their potential for bioaccumulation and toxicity, underscoring the importance of monitoring and regulating the use of these chemicals to safeguard human health and the environment (Van den Eede et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H12F63O4P/c37-7(38,10(43,44)13(49,50)16(55,56)19(61,62)22(67,68)25(73,74)28(79,80)31(85,86)34(91,92)93)1-4-101-104(100,102-5-2-8(39,40)11(45,46)14(51,52)17(57,58)20(63,64)23(69,70)26(75,76)29(81,82)32(87,88)35(94,95)96)103-6-3-9(41,42)12(47,48)15(53,54)18(59,60)21(65,66)24(71,72)27(77,78)30(83,84)33(89,90)36(97,98)99/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJWUCHKFPHEOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H12F63O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858544 |
Source


|
| Record name | Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1736.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[2-(perfluorodecyl)ethyl] Phosphate | |
CAS RN |
106554-16-9 |
Source


|
| Record name | Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)

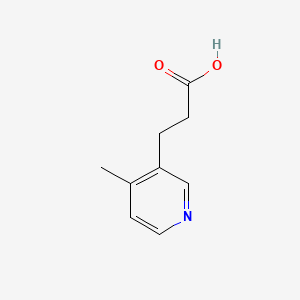

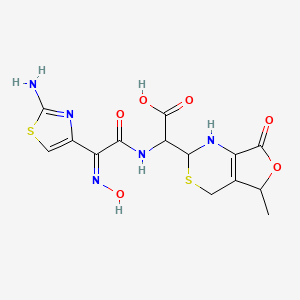
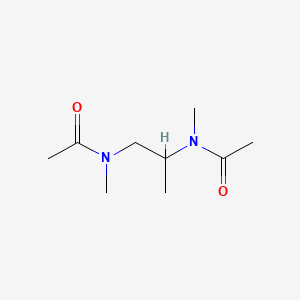

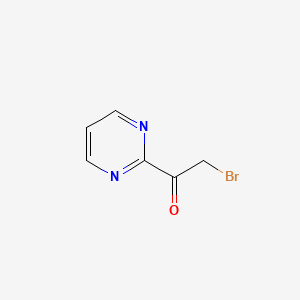
![Methylsulfate salt of 2-[ethyl-4-(6-methoxy-3-methylbenzothiazolium-2-ylazo)-3-methyl- phenyl]amino]](/img/no-structure.png)
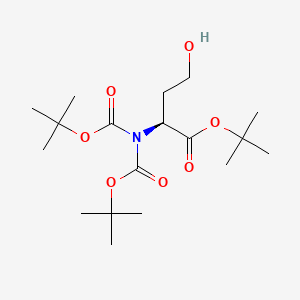
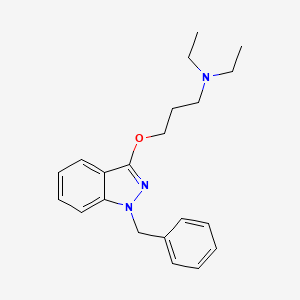
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)
